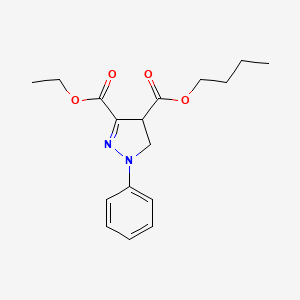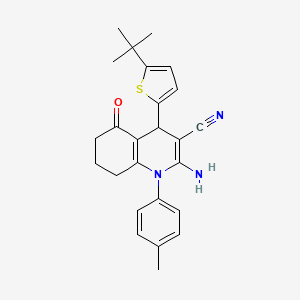![molecular formula C20H15N3O3S3 B11534461 ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11534461.png)
ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached. The presence of thiophene rings and cyano groups adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Fusing the Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of cyano and carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiophene and pyridine rings, using reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes.
Aplicaciones Científicas De Investigación
ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its diverse functional groups and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparación Con Compuestos Similares
ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE can be compared with other thiazolopyridine derivatives:
Similar Compounds: Thiazolopyridine-6-carboxylates, thiazolopyridine-3-oxides.
Uniqueness: The presence of multiple thiophene rings and cyano groups distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H15N3O3S3 |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
ethyl (2Z)-5-amino-8-cyano-3-oxo-7-thiophen-3-yl-2-(thiophen-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H15N3O3S3/c1-2-26-20(25)16-15(12-4-6-28-10-12)13(8-21)19-23(17(16)22)18(24)14(29-19)7-11-3-5-27-9-11/h3-7,9-10,15H,2,22H2,1H3/b14-7- |
Clave InChI |
OTAXFTAHIYIILJ-AUWJEWJLSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)S/C(=C\C4=CSC=C4)/C2=O)N |
SMILES canónico |
CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)SC(=CC4=CSC=C4)C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)

![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(3-Methoxyphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11534400.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
![4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11534428.png)
![2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B11534435.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate](/img/structure/B11534442.png)
![2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11534449.png)


